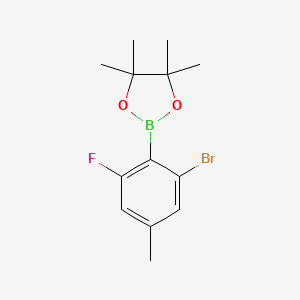

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

Description

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . The compound features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position of the phenyl ring, all of which influence its reactivity and steric profile. The pinacol ester moiety enhances stability and solubility, making it suitable for diverse synthetic applications.

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNWLSMJWHGBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138624 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-27-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of Arylboronic Acids

The most straightforward method involves esterifying 2-bromo-6-fluoro-4-methylphenylboronic acid with pinacol. This one-step reaction typically proceeds in diethyl ether or tetrahydrofuran (THF) under inert conditions. The boronic acid reacts with pinacol (1.2 equivalents) at room temperature for 12–15 hours, followed by solvent removal and purification via flash column chromatography (petroleum ether/ethyl acetate, 10:1).

Key Data:

This method is favored for its simplicity and high yields but requires access to the boronic acid precursor, which may necessitate additional synthesis steps.

Halogen-Metal Exchange and Boronation

For cases where the boronic acid is unavailable, a two-step halogen-metal exchange followed by boronation is employed.

Step 1: Grignard or Lithium-Halogen Exchange

2-Bromo-6-fluoro-4-methyl-1-iodobenzene is treated with i-PrMgCl or n-BuLi at –78°C in a THF/Et₂O (1:1) solvent system. The resulting arylmetal species reacts with triisopropyl borate (B(Oi-Pr)₃) or triethyl borate (B(OEt)₃) to form the boronic acid intermediate.

Example Protocol:

Step 2: Pinacol Esterification

The crude boronic acid is esterified with pinacol (1.2 eq) in Et₂O for 12 hours. After solvent removal, the product is purified via chromatography or recrystallization.

Key Data:

Comparative Analysis of Methods

Efficiency and Scalability

Cost and Accessibility

The halogen-metal exchange method uses commercially available iodoarenes, reducing reliance on expensive boronic acids. For instance, 1-bromo-3,5-difluorobenzene (a precursor for iodination) costs ~$50/g from suppliers, whereas iodinated derivatives are more accessible.

Optimization Strategies

Solvent and Temperature Effects

Purification Improvements

-

Chromatography: Silica gel with petroleum ether/EtOAc (10:1) resolves boronic ester from pinacol byproducts.

-

Recrystallization: n-Hexane rinsing at room temperature removes residual pinacol, yielding >95% purity.

Challenges and Limitations

Side Reactions

Scalability Constraints

-

Low-Temperature Requirements: Maintaining –78°C for metallation is energy-intensive in industrial settings.

-

Column Chromatography: Bulk purification remains a bottleneck; alternatives like distillation are under investigation.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is extensively used as a reagent in organic synthesis. Its ability to facilitate carbon-carbon bond formation makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Key Reactions :

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids. |

| Borylation | Introduces boron into organic molecules, enhancing reactivity. |

Biology

In biological research, this compound is employed to develop fluorescent probes and sensors for imaging biological processes. Its boron-containing structure allows it to interact with biomolecules, influencing cellular functions.

Applications :

- Fluorescent Probes : Used for tracking cellular processes.

- Drug Development : Investigated for its potential as a therapeutic agent due to its ability to bind reversibly with proteins.

Medicine

The compound's unique properties make it suitable for applications in drug delivery systems and cancer treatment methodologies such as Boron Neutron Capture Therapy (BNCT).

Potential Uses :

- Drug Delivery Systems : Enhances the targeted delivery of therapeutic agents.

- Boron Neutron Capture Therapy (BNCT) : Investigated for its role in selectively targeting cancer cells.

Industry

In industrial applications, 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is utilized in producing advanced materials such as polymers and liquid crystals.

| Industry Application | Description |

|---|---|

| Polymer Production | Used as a building block for various polymeric materials. |

| Liquid Crystals | Employed in the synthesis of materials used in displays. |

Case Studies

-

Pharmaceutical Synthesis :

A study demonstrated the use of this boronic acid derivative in synthesizing a novel anti-cancer agent through a series of Suzuki-Miyaura reactions, resulting in high yields and purity of the final product. -

Biological Imaging :

Research involving fluorescent probes based on this compound showed enhanced imaging capabilities in live-cell studies, allowing for real-time monitoring of cellular dynamics.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related boronic acid pinacol esters:

Key Observations :

- Halogen Effects : Bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions. The 2-bromo-6-fluoro substitution in the target compound balances reactivity and steric hindrance compared to the more hindered 2,4-dibromo derivative .

- Methyl vs. Thioether Groups : The 4-methyl group in the target compound provides steric stabilization without significant electronic effects, whereas the 4-thiomethyl group in the thiophene analog introduces sulfur-based reactivity .

- Ethoxy and Methoxycarbonyl Groups : These substituents in other derivatives modify solubility and electronic properties, enabling tailored coupling outcomes .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency of boronic esters depends on substituent electronic and steric effects:

- Target Compound : The 2-bromo substituent acts as a leaving group in coupling reactions, while the 6-fluoro and 4-methyl groups moderately activate the boron center. Its reactivity is comparable to 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester but lower than electron-rich analogs like 4-ethoxy derivatives .

- Kinetic Stability : Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral changes at 405 nm), the target compound’s stability under oxidative conditions is likely higher due to its less electron-withdrawing substituents .

Physical and Chemical Property Comparison

Biological Activity

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is an organoboron compound recognized for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound, with a molecular formula of CHBBrFO and a molecular weight of approximately 314.99 g/mol, features a phenyl ring substituted with bromine, fluorine, and a methyl group, which influences its reactivity and selectivity in various chemical reactions .

The biological activity of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester primarily stems from its ability to participate in the Suzuki-Miyaura coupling reaction. This process involves two critical steps:

- Oxidative Addition : The boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

- Transmetalation : A base facilitates the transfer of the organic group from the boron to the palladium complex, leading to the formation of new carbon-carbon bonds .

These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Research Findings

Recent studies highlight the utility of boronic acids in medicinal chemistry. For instance, derivatives of boronic acids have been synthesized and tested for their efficacy against various cancer cell lines, such as human prostate cancer (PC-3) and liver cancer (HepG2). These studies utilize assays like CellTiter 96 to evaluate anti-proliferative activity .

Table 1: Comparison of Biological Activities

| Compound Name | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| 2-Bromo-6-fluoro-4-methylphenylboronic acid | Potential anti-cancer | PC-3, HepG2 | |

| Other Boronic Acid Derivatives | Varies | Various |

Case Studies

A notable case study involved the synthesis of analogs of flutamide using Miyaura borylation methods. The study demonstrated that these compounds exhibited varying degrees of efficacy against prostate cancer cell lines, emphasizing the role of boron in enhancing biological activity .

In another study focusing on the environmental impact of organoboron compounds, researchers explored their stability and reactivity under physiological conditions. This research is crucial for understanding how such compounds can be utilized in drug design and development .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-bromo-6-fluoro-4-methylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include:

- Borylation : Reacting the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Purity (>97%) is confirmed via GC or HPLC, as seen in analogous pinacol esters .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo vs. fluoro) and boronic ester formation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₆BBrFO₂ requires exact mass ~328.04).

- Purity Assessment : GC (for volatility) or HPLC (for polar impurities) ensures >97% purity, as standard for boronic esters .

Q. What are the best practices for handling and storage?

- Storage : Store at 2–8°C in sealed, moisture-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use gloves and eye protection; avoid contact with water or protic solvents to maintain ester stability .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluoro group activates the boronic ester for coupling but may reduce nucleophilicity at the para position. Bromo acts as a leaving group in subsequent functionalization .

- Steric Effects : The 2-bromo substituent creates steric hindrance, requiring optimized ligands (e.g., SPhos) to enhance catalytic efficiency in Suzuki reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Adjustments : Vary solvent (THF vs. dioxane), base (K₂CO₃ vs. CsF), or catalyst loading to address discrepancies. For example, higher Pd(OAc)₂ concentrations (5 mol%) improve yields in sterically hindered systems .

- Analytical Validation : Use LC-MS to detect side products (e.g., deboronation) that may artificially lower yields .

Q. What are the stability risks of the boronic ester under acidic or basic conditions?

- Hydrolysis Risk : The pinacol ester is stable in neutral conditions but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) environments. Kinetic studies using ¹¹B NMR can monitor degradation .

- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) or conduct reactions under strictly anhydrous conditions .

Q. How does regioselectivity in further functionalization (e.g., halogen exchange) vary with substituent positioning?

Q. What strategies optimize catalytic systems for couplings with electron-deficient aryl partners?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.